molecular formula C20H34Cl2O4 B14536238 Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate CAS No. 62377-80-4

Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate

Cat. No.: B14536238
CAS No.: 62377-80-4
M. Wt: 409.4 g/mol
InChI Key: UZMYPVDUUUDVFG-UHFFFAOYSA-N
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Description

Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of two butyl groups and two chlorine atoms attached to an oct-4-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Materials: 2,7-dibutyl-2,7-dichlorooct-4-enedioic acid and ethanol.

    Catalyst: Sulfuric acid or another strong acid to facilitate the esterification.

    Reaction Conditions: Refluxing the mixture for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-chloro-2,7-dipentyloct-4-enedioate
  • Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate

Uniqueness

Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate is unique due to its specific structural features, such as the presence of two butyl groups and two chlorine atoms. These characteristics confer distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

62377-80-4

Molecular Formula

C20H34Cl2O4

Molecular Weight

409.4 g/mol

IUPAC Name

diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate

InChI

InChI=1S/C20H34Cl2O4/c1-5-9-13-19(21,17(23)25-7-3)15-11-12-16-20(22,14-10-6-2)18(24)26-8-4/h11-12H,5-10,13-16H2,1-4H3

InChI Key

UZMYPVDUUUDVFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=CCC(CCCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl

Origin of Product

United States

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